molecular formula C19H16ClN5O B12931391 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine

9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine

Cat. No.: B12931391
M. Wt: 365.8 g/mol
InChI Key: LQEGRUOUEVUFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine is a substituted purine derivative characterized by:

  • N9-Benzyl substitution: Enhances lipophilicity and influences steric interactions with biological targets .
  • C2-Chloro group: Modulates electronic properties and serves as a reactive site for further functionalization .

This compound is synthesized via alkylation of dichloropurine intermediates, as exemplified in European Patent SPECIFICATION methods .

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

9-benzyl-2-chloro-N-(4-methoxyphenyl)purin-6-amine

InChI

InChI=1S/C19H16ClN5O/c1-26-15-9-7-14(8-10-15)22-17-16-18(24-19(20)23-17)25(12-21-16)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,22,23,24)

InChI Key

LQEGRUOUEVUFIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Biological Activity

9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine is a purine derivative with significant potential in medicinal chemistry, particularly in the development of antitumor agents. This compound features a unique molecular structure that includes a benzyl group, a chloro substituent, and a methoxyphenyl group, which contribute to its biological activity.

  • Molecular Formula : C16H16ClN5O
  • Molecular Weight : 365.82 g/mol
  • CAS Number : 39639-47-9

The presence of functional groups such as the chloro and amine allows for various chemical reactions, enhancing its potential as a therapeutic agent. The methoxy group may also influence its reactivity and solubility properties.

Antitumor Activity

Research indicates that 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine exhibits significant biological activities, particularly as an inhibitor of tubulin polymerization . This mechanism is crucial in cancer therapy since inhibiting tubulin polymerization disrupts cell division, leading to apoptosis in tumor cells.

In vitro studies have demonstrated that this compound can effectively inhibit proliferation in various cancer cell lines, suggesting its potential as an anticancer drug. The structure-activity relationship (SAR) studies indicate that modifications to the purine scaffold can enhance biological efficacy against specific cancer types.

The compound interacts with tubulin, a protein essential for mitosis, thereby preventing the formation of microtubules necessary for cell division. This action is critical in targeting rapidly dividing cancer cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Chloro-N-(phenylmethyl)-1H-purin-6-amineC12H10ClN5Lacks methoxy group; simpler structure
6-Benzylamino-2-chloropurineC12H11ClN4Similar core but different substituents
9-Methyl-N-(4-methoxyphenyl)-purin-6-amineC15H15ClN4OContains methyl instead of benzyl group

Uniqueness : The combination of both a benzyl and a methoxyphenyl group distinguishes this compound from others, potentially enhancing its biological activity and selectivity for specific targets within cancer treatment paradigms.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • In Vitro Assays : Studies have shown that at concentrations ranging from 10 µM to 50 µM, 9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine significantly inhibits cell proliferation in various cancer cell lines including breast and lung cancer models. The IC50 values indicate a concentration-dependent response.
  • Mechanistic Studies : Interaction studies reveal that the compound binds with high affinity to tubulin, disrupting its polymerization process. This was confirmed through fluorescence microscopy and flow cytometry analyses.
  • SAR Studies : Research has shown that modifications to the benzyl and methoxy groups can lead to enhanced potency against specific cancer types, indicating pathways for further drug development.

Comparison with Similar Compounds

Substituent Variations at the N9 Position

Compound Name N9 Substituent Molecular Weight Key Properties Biological Activity Reference
9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine Benzyl 331.80 g/mol High lipophilicity; steric bulk may limit membrane permeability Not explicitly reported
2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine Isopropyl 331.80 g/mol Reduced steric hindrance compared to benzyl; increased solubility in apolar solvents Not reported
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine Butyl 311.39 g/mol Flexible alkyl chain; 8-position substitution alters purine ring conformation HSP82 inhibitor (yeast)

Key Insights :

  • Benzyl vs. Isopropyl : The benzyl group (aromatic) enhances π-π interactions but may reduce solubility compared to the aliphatic isopropyl group .
  • Butyl Substitution : The 9-butyl analogue () shows activity against HSP82, suggesting N9 alkyl chain length impacts target specificity.

Variations at the N6 Position

Compound Name N6 Substituent Key Modifications Pharmacological Relevance Reference
9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine 4-Methoxyphenylamine Methoxy group enhances electron-donating effects Potential CNS activity
(9-Benzyl-2-chloro-9H-purin-6-yl)-(4-chloro-phenyl)-amine 4-Chlorophenylamine Electron-withdrawing Cl may enhance reactivity Positional isomerism (N9 vs. N7) noted
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine 3-Chloro-4-fluorophenyl Dual halogenation increases electrophilicity Anti-fungal activity (superior to abacavir)

Key Insights :

  • Methoxy vs. Halogen Substitution : The 4-methoxyphenyl group () likely improves solubility, while halogenated analogues () exhibit enhanced electrophilicity for covalent target binding.

Modifications in Purine Ring Substitution

Compound Name Purine Substitution Synthesis Method Yield Application Reference
9-Benzyl-2-chloro-N-(4-methoxyphenyl)-9H-purin-6-amine 2-Chloro, N6-aryl Alkylation of dichloropurine intermediates Moderate (~84%) Scaffold for kinase inhibitors
9-(1-(Substituted-benzyl)piperidin-4-yl)-2-chloro-9H-purin-6-amine Piperidinyl-benzyl Alkylation with benzyl-piperidine derivatives 31–84% Acetylcholinesterase inhibition
N-Methoxy-9-methyl-9H-purin-6-amines 2-Substituted Displacement of 6-chlorine with methoxyamine Variable Tautomerism studies

Key Insights :

  • Piperidinyl-Benzyl Derivatives : These compounds () introduce nitrogen-containing heterocycles, improving water solubility and enzyme-binding capacity.
  • Tautomerism : N-Methoxy analogues () exhibit variable tautomeric ratios, affecting their reactivity and biological interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.